molecular formula C9H19N3O B3350306 2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one CAS No. 267406-39-3

2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one

Cat. No.: B3350306
CAS No.: 267406-39-3
M. Wt: 185.27 g/mol
InChI Key: BHCOXAHSKHZKSC-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one is a chemical building block featuring a ketone group linked to a 4-methylpiperazine moiety. Compounds with this core structure are of significant interest in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. For instance, structurally similar piperazinyl ketones have been investigated as key intermediates in developing potential therapeutic agents. One prominent example is the compound NSC59984, which contains a 4-methylpiperazin-1-yl propenone group and has been studied for its ability to reactivate mutant p53 function, showing promising anticancer activity in research models . The 4-methylpiperazine group is a common pharmacophore that can enhance solubility and influence biological activity. This reagent is intended for use in laboratory research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers are responsible for conducting all necessary safety and toxicity assessments before use. The product is supplied with a certificate of analysis to ensure quality and batch-to-batch consistency for your experimental needs.

Properties

IUPAC Name

2-amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-9(2,10)8(13)12-6-4-11(3)5-7-12/h4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCOXAHSKHZKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630331
Record name 2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267406-39-3
Record name 2-Amino-2-methyl-1-(4-methyl-1-piperazinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267406-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one typically involves the reaction of 4-methylpiperazine with 2-amino-2-methylpropan-1-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and pressure, are optimized to achieve the highest yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used. These reactions are often performed in anhydrous solvents to prevent unwanted side reactions.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines). The reaction conditions vary depending on the specific substitution being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction may produce amines or other reduced forms of the original compound. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The target compound lacks bulky aromatic substituents (e.g., tert-butylbenzyl in 5d or trifluoromethylbenzyl in 5b), likely reducing steric hindrance and improving solubility compared to these analogs .

Physicochemical Properties

Substituents significantly impact lipophilicity, solubility, and stability:

  • 5d (logP ~5.5 estimated): The tert-butylbenzyl groups increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Target Compound : The absence of aromatic substituents and presence of a polar 4-methylpiperazine group likely result in moderate logP (~2.0–3.0), balancing solubility and bioavailability.

Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • Mephedrone: Acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) due to its phenyl and methylamino groups . The target’s piperazine moiety may shift activity toward adrenergic or histaminergic receptors, as seen in other piperazine derivatives .
  • 5d and 5b : Exhibit antimicrobial properties attributed to their cationic amphiphilic structures, which disrupt bacterial membranes . The target compound’s simpler structure may reduce this activity.

Biological Activity

2-Amino-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one, with the molecular formula C9H21N3 and CAS number 267406-39-3, is a piperazine derivative that exhibits potential biological activities. This compound is of significant interest in pharmaceutical research due to its structural features, which suggest various therapeutic applications.

The synthesis of this compound typically involves the reaction of 4-methylpiperazine with 2-amino-2-methylpropan-1-one. This reaction is generally performed in solvents like ethanol or methanol, often requiring catalysts to enhance yield and purity. Advanced industrial methods may utilize continuous flow reactors for efficient large-scale production, employing purification techniques such as crystallization and chromatography.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial pathogens, including strains resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for related compounds have shown promising results, suggesting that this compound may inhibit bacterial growth effectively .

Compound MIC (μg/mL) Target Pathogens
7b0.22 - 0.25Staphylococcus aureus, Staphylococcus epidermidis
Other DerivativesVariableESKAPE Pathogens

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. It may modulate enzyme activity or receptor interactions, leading to various biological responses. However, the precise pathways and targets remain an area for further investigation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Evaluation : A study evaluated a series of thiazol-4-one/thiophene-bearing pyrazole derivatives, including the target compound. The results highlighted significant antimicrobial activity against multiple pathogens, with some derivatives exhibiting excellent biofilm inhibition capabilities .
  • Pharmacological Applications : The compound has been investigated for its potential in treating conditions such as cancer and infectious diseases. Its unique structural characteristics make it a valuable building block for developing new therapeutic agents.
  • Comparative Studies : Comparative evaluations with similar compounds reveal that this compound displays distinct biological profiles due to its specific piperazine ring structure, which is common in many biologically active molecules .

Future Directions

Ongoing research is essential to fully understand the scope of biological activities associated with this compound. Future studies should focus on:

  • In Vivo Studies : Expanding research to in vivo models to assess the therapeutic efficacy and safety profiles.
  • Mechanistic Insights : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Structural Modifications : Exploring analogs and derivatives to enhance potency and selectivity against specific targets.

Q & A

Q. Advanced

  • Molecular docking : Software like AutoDock Vina predicts binding affinities to receptors (e.g., serotonin or dopamine receptors) based on the piperazine pharmacophore .
  • MD simulations : GROMACS or AMBER can model stability in aqueous environments, highlighting hydrogen-bonding interactions with the ketone group .
  • QSAR modeling : Relate structural features (e.g., logP, polar surface area) to observed biological activity using datasets from analogs .

How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?

Q. Basic

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions, then analyze via HPLC to identify degradation products .
  • Kinetic profiling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (e.g., 40°C/75% RH) .
  • Solid-state stability : Monitor crystallinity changes via PXRD, as amorphous forms may degrade faster .

What analytical techniques resolve enantiomeric purity issues in synthesized batches?

Q. Advanced

  • Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol mobile phases to separate enantiomers .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computed spectra .
  • Crystallographic refinement : SHELXL can distinguish enantiomers in racemic crystals via Flack parameter analysis .

How do steric and electronic effects of the 4-methylpiperazine group influence this compound’s reactivity?

Q. Advanced

  • Steric effects : The methyl group on piperazine restricts rotational freedom, favoring specific conformations in nucleophilic reactions (e.g., SN2 vs. SN1 pathways) .
  • Electronic effects : Piperazine’s electron-rich nitrogen atoms enhance nucleophilicity, but methylation reduces basicity, altering reaction kinetics with electrophiles .
  • Comparative studies : Contrast with non-methylated analogs (e.g., 1-(piperazin-1-yl)propan-1-one) to isolate methylation impacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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